molecular formula C7H4Cl4S B14649747 2,3,4,5-Tetrachlorothioanisole CAS No. 68671-89-6

2,3,4,5-Tetrachlorothioanisole

Cat. No.: B14649747
CAS No.: 68671-89-6
M. Wt: 262.0 g/mol
InChI Key: HCRXWLHWNLFDNE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothioanisole is a chlorinated aromatic compound featuring a methylthio (-SMe) group and chlorine substituents at positions 2, 3, 4, and 5 on the benzene ring. The molecular formula is inferred as C₇H₄Cl₄S, with a molecular weight of approximately 261.9 g/mol. Thioanisoles, in general, are sulfur-containing analogs of anisoles (methoxybenzenes), where sulfur replaces oxygen, enhancing hydrophobicity and altering reactivity .

Key applications include its role as a metabolite of pesticides like quintozene, as noted in studies on livestock, where tetrachlorothioanisole was identified in tissues and excreta .

Properties

CAS No.

68671-89-6

Molecular Formula

C7H4Cl4S

Molecular Weight

262.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3

InChI Key

HCRXWLHWNLFDNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent like carbon tetrachloride. The reaction is usually conducted at a temperature range of 0-50°C to control the rate of chlorination and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of 2,3,4,5-Tetrachlorothioanisole may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, temperature range of 0-25°C.

    Reduction: Lithium aluminum hydride, ether as a solvent, temperature range of 0-50°C.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent, temperature range of 25-100°C.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioanisoles.

Scientific Research Applications

2,3,4,5-Tetrachlorothioanisole has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
2,3,4,5-Tetrachlorothioanisole C₇H₄Cl₄S ~261.9 Not provided 2,3,4,5-Cl; -SMe
2,3,4,5-Tetrachloroanisole C₇H₄Cl₄O 245.92 938-86-3 2,3,4,5-Cl; -OMe
Pentachlorothioanisole C₇H₃Cl₅S 296.43 1825-19-0 1,2,3,4,5-Cl; -SMe
2,3,5,6-Tetrachlorothioanisole C₇H₄Cl₄S ~261.9 Not provided 2,3,5,6-Cl; -SMe

Key Observations :

  • Sulfur vs. Oxygen : Replacing oxygen with sulfur increases molecular weight by ~16 g/mol and enhances hydrophobicity. Thioanisoles generally exhibit higher log P values compared to anisoles due to sulfur’s lower polarity .

Physicochemical Properties

Hydrophobicity and Solubility :

  • 2,3,4,5-Tetrachlorobiphenyl (a structurally distinct chlorinated aromatic) exhibits a hydration free energy (ΔGhydr) of -1.2 kcal/mol lower than its isomer, indicating reduced hydrophobicity .
  • Thioanisoles vs. Anisoles : Thioether groups (-SMe) increase hydrophobicity compared to ethers (-OMe). For example, pentachlorothioanisole is more lipid-soluble than its oxygen counterpart, favoring bioaccumulation .

Polarity Trends :

  • In chlorobiphenyls, 2,3,4,5-tetrachlorobiphenyl is less polar than 2,2',6,6'-tetrachlorobiphenyl due to chlorine arrangement, as shown by σ-profile analysis . Similar trends likely apply to thioanisole isomers.

Environmental Impact :

  • Chlorothioanisoles are persistent metabolites, often detected in agricultural runoff. Their sulfur content may enhance reactivity in soil, leading to sulfone or sulfoxide derivatives .
  • Positional Isomerism : Isomers like 2,3,5,6-tetrachlorothioanisole (1,2,4,5-tetrachloro-3-(methylthio)benzene) may exhibit distinct environmental behaviors due to chlorine spatial distribution .

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